Tranexamic acid
Overview
Description
Tranexamic acid is a synthetic derivative of the amino acid lysine, known for its antifibrinolytic properties. It functions by inhibiting the interaction of plasminogen with fibrin, thus preventing the dissolution of fibrin clots. This mechanism is crucial in various conditions associated with abnormal bleeding where hyperfibrinolysis plays a role. Tranexamic acid's effectiveness has been demonstrated in a range of surgical procedures and bleeding disorders, showcasing its role in reducing perioperative blood loss and the need for blood transfusions (McCormack, 2012).
Synthesis Analysis
Tranexamic acid's synthesis represents a noteworthy achievement in pharmaceutical chemistry. A notable approach involves a novel seven-step route starting from dimethyl terephthalate, culminating in tranexamic acid with high purity and yield. This process includes a direct and efficient method for preparing key intermediates, exemplifying a significant advancement in the synthesis of antifibrinolytic drugs (Li et al., 2015).
Molecular Structure Analysis
The molecular structure of tranexamic acid and its derivatives reveals diverse interactions and structural behaviors. For instance, sulfonamide derivatives of tranexamic acid exhibit various three-dimensional behaviors and intermolecular interactions, highlighting the compound's structural versatility. Such studies are essential for understanding the drug's pharmacological properties and potential modifications for enhanced efficacy (Ashfaq et al., 2016).
Chemical Reactions and Properties
Tranexamic acid engages in chemical reactions that are foundational to its antifibrinolytic effects. Its interaction with plasminogen, preventing the formation of plasmin, is a key chemical property. Additionally, the drug's ability to form complexes with metals, as demonstrated in studies with transition and non-transition metal ions, further illustrates its chemical versatility and potential for diverse applications (El-Habeeb & Refat, 2019).
Physical Properties Analysis
The physical properties of tranexamic acid, including its solubility and stability, are crucial for its pharmaceutical applications. Studies on tranexamic acid's salts and cocrystals with Generally Recognized As Safe (GRAS) molecules offer insights into its solid-state properties, solubility, and stability, which are vital for optimizing its formulation and therapeutic effectiveness (Nechipadappu et al., 2018).
Scientific Research Applications
Hemostatic Agent in Various Medical Conditions
- Acquired Bleeding : TXA is a key component in Patient Blood Management programs, reducing blood loss in medical and surgical conditions with increased risk of bleeding, without increasing thromboembolic risk (Franchini & Mannucci, 2020).
- Total Hip Arthroplasty : TXA effectively reduces blood loss and the risk of transfusion in total hip arthroplasty, with no clear superiority of any specific formulation (topical, intravenous, or oral) (Fillingham et al., 2018).
Dermatological Applications
- Skin Diseases : TXA has been recognized for its utility in a variety of skin diseases like melasma, postinflammatory hyperpigmentation, urticaria, and angio‐oedema, among others (Forbat, Al‐Niaimi, & Ali, 2019).
Trauma and Surgery
- Traumatic Brain Injury (TBI) : TXA reduces head injury-related death in TBI patients, especially when administered within 3 hours of injury. It's particularly effective in mild-to-moderate head injury (Matthews & Young, 2019).
- Pre-Hospital Anti-hyperfibrinolytic Therapy in Trauma : Optimized dosing regimens of TXA are proposed based on plasma levels in trauma patients to maintain effective blood concentrations (Grassin-Delyle et al., 2018).
Neurosurgical Applications
- Cerebral Hemorrhage : TXA reduces rebleeding and hematoma expansion in cerebral hemorrhage but doesn't significantly improve mortality or functional outcomes (Hu et al., 2019).
Emergency Medicine
- Angioedema Treatment : TXA shows potential as a treatment for angiotensin converting enzyme inhibitor-induced angioedema, warranting further investigation (Wang, Geiger, & McMahon, 2020).
- Management of Post-Procedural Rectal Bleeding : Topical TXA has been successfully used for controlling post-procedural rectal bleeding, indicating its versatility in emergency care (Altawil, Gendron, & Schechter-Perkins, 2019).
Other Medical Applications
- Noncardiac Surgery : TXA significantly lowers the incidence of composite bleeding outcomes in noncardiac surgery, though its noninferiority for cardiovascular outcomes was not established (Devereaux et al., 2022).
- Dermatology : Its use in dermatology has expanded based on anti-inflammatory and anti-melanin-producing properties, though caution is advised during the COVID-19 pandemic due to its procoagulant nature (Kim & Lim, 2022).
Controversies and Limitations
- Controversial Uses in Neurosurgery : The effectiveness and risks of TXA in neurosurgery, especially in traumatic brain injury and spinal surgery, are still under investigation, with some concerns about neurological complications at moderate-to-high doses (Faria et al., 2020).
Safety And Hazards
Tranexamic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . Adverse effects include venous thromboembolic events, such as deep vein thrombosis and pulmonary embolism, stroke, myocardial infarction, renal failure or dysfunction, seizures, and mild gastrointestinal symptoms (nausea, vomiting, diarrhea) .
Future Directions
Tranexamic acid dosing regimens should be decreased in patients with chronic kidney dysfunction secondary to reduced clearance and drug accumulation . Optimal dosing for cardiac surgical patients has been recommended . Additional research is required to determine dosing regimens in major noncardiac surgery and plasma concentration levels associated with inducing seizures .
properties
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEQRTZSCIOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045350, DTXSID50904827 | |
Record name | Tranexamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tranexamic acid competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin. The binding of plasminogen to fibrin induces fibrinolysis - by occupying the necessary binding sites tranexamic acid prevents this dissolution of fibrin, thereby stabilizing the clot and preventing hemorrhage. | |
Record name | Tranexamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00302 | |
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Product Name |
Tranexamic acid | |
CAS RN |
701-54-2, 1197-17-7, 1197-18-8 | |
Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexanecarboxylic acid, 4-(aminomethyl)- | |
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Record name | cis-Tranexamic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tranexamic acid [USAN:USP:INN:BAN:JAN] | |
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Record name | Tranexamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00302 | |
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Record name | tranexamic acid | |
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Record name | tranexamic acid | |
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Record name | Tranexamic acid | |
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Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
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Record name | Tranexamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471 | |
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Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
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Record name | TRANEXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | TRANEXAMIC ACID, CIS- | |
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Melting Point |
>300 °C | |
Record name | Tranexamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00302 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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